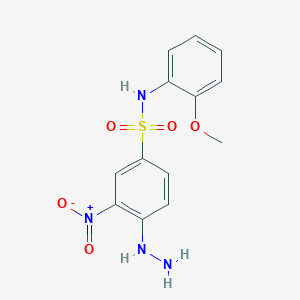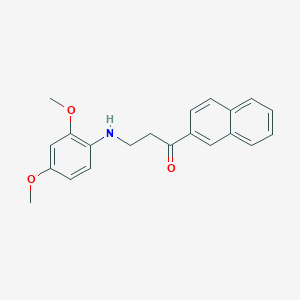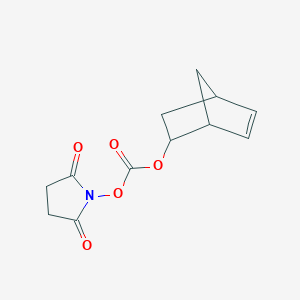
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine”, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds are of wide interest because of their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a 3,3-difluoro-2-aminopropane group .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine”, have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents, showing inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . This suggests that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . This indicates that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used in cancer treatment.
Anti-HIV Properties
Indole derivatives have shown anti-HIV properties . This suggests that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . This suggests that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . For instance, newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity against various pathogens .
Antitubercular Activity
Indole derivatives are known to possess antitubercular activity . This suggests that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used in the treatment of tuberculosis.
Antidiabetic Properties
Indole derivatives have shown antidiabetic properties . This suggests that “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine” could potentially be used in the treatment of diabetes.
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of the compound with its targets could lead to changes in the normal functioning of the target, thereby exerting its biological effect.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect the pathways related to the biological activities mentioned above, leading to downstream effects.
Pharmacokinetics
It is known that the introduction of fluorine atoms into biologically active molecules can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as increase binding affinity . These properties could potentially impact the bioavailability of 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine.
Result of Action
Some indole derivatives have shown moderate inhibitory activity against α-glucosidase . This suggests that the compound could potentially have similar effects, depending on its specific targets and mode of action.
properties
IUPAC Name |
3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVFHXUKIVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)
![3-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2448225.png)

![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)

